
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H13ClF3N5O2S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Polymers and Metal–Organic Frameworks
- Structural Diversity in Polymers : Studies have shown that similar compounds are used to investigate the structural diversity of Cd(II) coordination polymers. These polymers are interesting due to their variable structures, which are influenced by the positional isomeric effects of ligand isomers (Cisterna et al., 2018).
Synthesis of Novel Compounds
- Creation of New Derivatives : Research includes the synthesis of novel derivatives, such as 1, 2, 4 triazoles, which are synthesized from similar compounds. These new compounds are characterized by various analytical techniques (Ν. V. Kumar & Mashelkar, 2007).
Antimicrobial Activities
- Antimicrobial Potential : Some studies focus on the antimicrobial activities of derivatives. For example, the synthesis and antimicrobial activity assessment of substituted 1,2,3-triazoles have been a point of research (Holla et al., 2005).
Chemical Synthesis and Characterization
- Development of Efficient Syntheses : Research has been conducted on efficient methods to synthesize related chemical compounds. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has been explored, demonstrating advancements in chemical synthesis techniques (Dawadi & Lugtenburg, 2011).
Photoluminescence and Cluster Formation
- Photoluminescent Properties : Studies also include the formation of photoluminescent clusters using related compounds. These clusters have been analyzed for their structure and luminescence properties (Bai et al., 2015).
Medicinal Chemistry
- Applications in Medicinal Chemistry : Research includes exploring the potential of these compounds in medicinal chemistry, such as identifying potent inhibitors for specific enzymes or receptors. An example is the identification of a compound as a glycine transporter 1 inhibitor (Yamamoto et al., 2016).
properties
IUPAC Name |
ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazol-4-yl]-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O2S/c1-3-27-15(26)13-8(2)28-14(22-13)12-7-25(24-23-12)6-11-10(17)4-9(5-21-11)16(18,19)20/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSBBLBJOBVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




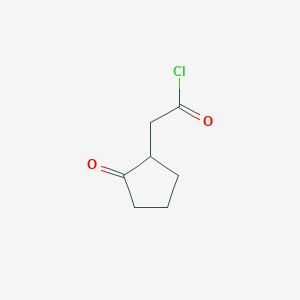

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)
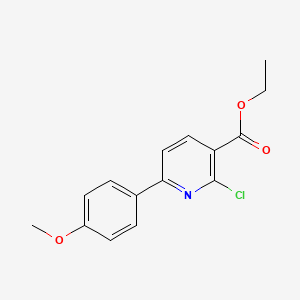
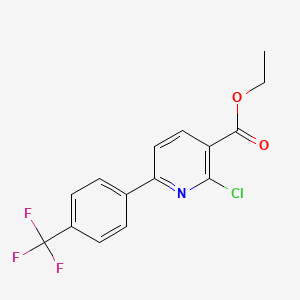
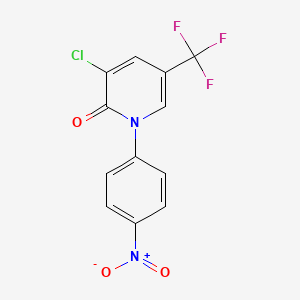

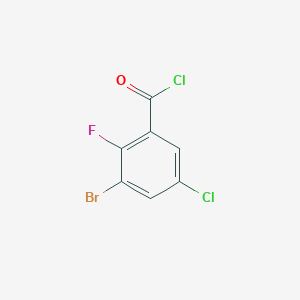
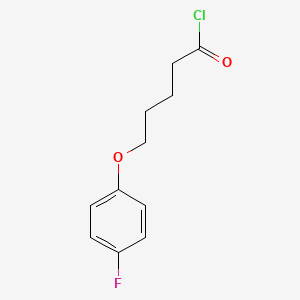
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)

